molecular formula C14H13N3 B13016128 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B13016128
M. Wt: 223.27 g/mol
InChI Key: BDXPAXFHBGAKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline is a benzimidazole-based organic compound with the molecular formula C14H13N3 . This aniline-functionalized benzimidazole serves as a critical synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Its primary research value lies in its role as a key building block for more complex, biologically active molecules. For instance, this structural motif is an integral component of Efatutazone, an investigational small molecule that functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and has been studied in clinical trials for various cancers, including liposarcoma and anaplastic thyroid cancer . The benzimidazole core is known for its wide spectrum of biological activities, and derivatives are extensively investigated for their antimicrobial and anticancer properties . Research indicates that substituted benzimidazoles can exhibit mechanism of action such as inhibiting essential bacterial enzymes like KasA in Mycobacterium tuberculosis , which is involved in mycolic acid synthesis . As a versatile chemical reagent, 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline provides researchers with a flexible platform for further chemical modifications to explore new drug candidates and study protein-ligand interactions. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)aniline

InChI

InChI=1S/C14H13N3/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3

InChI Key

BDXPAXFHBGAKEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Protection and Nitration of Aniline Derivatives

  • The synthesis often begins with aniline or substituted aniline derivatives where the amino group is protected to prevent undesired side reactions during nitration.
  • For example, protection of the amine group of aniline is employed before nitration to yield 2-nitroaniline intermediates.
  • This step is crucial to direct nitration to the desired position on the aromatic ring and to maintain the integrity of the amino group for subsequent transformations.

Reduction to Diamino Compounds

  • The nitro group in 2-nitroaniline is reduced to an amino group, producing benzene-1,2-diamine derivatives.
  • Reduction methods typically involve catalytic hydrogenation or chemical reducing agents.
  • This diamino intermediate is essential for the formation of the benzimidazole ring system.

Cyclization to Form the Benzimidazole Core

  • The diamino compound undergoes cyclization with cyanogen bromide or similar reagents to form the benzimidazole ring.
  • This cyclization step constructs the heterocyclic core of the molecule, yielding 2-amino benzimidazole derivatives.
  • The reaction conditions are generally mild and controlled to avoid side reactions.

N-Methylation of the Benzimidazole Nitrogen

  • The benzimidazole nitrogen is methylated using methyl iodide or other methylating agents in the presence of a base such as cesium carbonate.
  • This step introduces the N-methyl group, which is critical for the final structure of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline.
  • The reaction is typically carried out at room temperature over extended periods (e.g., 18 hours) to ensure complete methylation.

Coupling with Aniline Derivatives

  • The final step involves coupling the N-methyl benzimidazole intermediate with aniline or substituted aniline to form the target compound.
  • This can be achieved through various cross-coupling reactions, including Negishi coupling or other palladium-catalyzed methods.
  • Flow chemistry setups with photoreactors and zinc-mediated organometallic intermediates have been employed to enhance reaction efficiency and yield.
Step No. Reaction Type Reactants/Intermediates Conditions/Notes Yield/Outcome
1 Protection & Nitration Aniline → Protected aniline → 2-nitroaniline Protection of amine, nitration under controlled conditions Moderate to high yield
2 Reduction 2-nitroaniline → benzene-1,2-diamine Catalytic hydrogenation or chemical reduction High yield
3 Cyclization Benzene-1,2-diamine + cyanogen bromide Mild conditions, cyclization to benzimidazole Moderate yield
4 N-Methylation Benzimidazole + methyl iodide + base (Cs2CO3) Room temperature, 18 h, base-mediated methylation High yield (~90%)
5 Coupling N-methyl benzimidazole + aniline derivative Pd-catalyzed cross-coupling, flow chemistry setups Efficient, scalable
  • A study modifying previously published procedures demonstrated that protecting the aniline amine group before nitration significantly improves regioselectivity and yield of 2-nitroaniline intermediates.
  • Reduction of nitro groups to diamines was efficiently achieved using standard catalytic hydrogenation, providing clean intermediates for cyclization.
  • Cyclization with cyanogen bromide to form the benzimidazole ring was confirmed by melting point, FTIR, and NMR spectroscopy, indicating successful ring closure.
  • N-methylation using methyl iodide and cesium carbonate in acetonitrile at room temperature for 18 hours yielded the N-methylated benzimidazole with yields up to 93%, as confirmed by 1H and 13C NMR spectra.
  • Advanced synthetic methods employing Negishi coupling in flow reactors with zinc-mediated organometallic intermediates and palladium catalysis have been reported, allowing for efficient and scalable synthesis of α-heteroaryl-α-amino acid derivatives structurally related to the target compound.
  • Industrial scale-up considerations include the use of continuous flow reactors and automated purification techniques such as preparative HPLC and flash chromatography to enhance throughput and purity.

The preparation of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline involves a multi-step synthetic route starting from aniline derivatives, progressing through protection, nitration, reduction, cyclization, and N-methylation, followed by coupling reactions. The methods are well-established, with recent advances in flow chemistry and cross-coupling techniques improving efficiency and scalability. Characterization by melting point, FTIR, NMR, and mass spectrometry confirms the successful synthesis of the target compound. These preparation methods are supported by diverse research findings and provide a robust framework for both laboratory and industrial synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline has been identified as a scaffold for developing anticancer drugs. Its structural similarity to known anticancer agents allows it to target specific mutations in cancer cells. For instance, compounds derived from this scaffold have shown efficacy against various cancer types by inhibiting growth and inducing apoptosis in malignant cells .

Antimycobacterial Activity :
Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For example, synthesized analogs have demonstrated inhibitory effects comparable to standard treatments like isoniazid . The molecular docking studies further support these findings, suggesting strong interactions with target proteins involved in mycobacterial survival.

Material Science Applications

Polymer Production :
The compound's unique structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies have shown that benzodiazole derivatives can improve the performance of polymeric materials used in electronics and coatings.

Data Table of Notable Compounds Related to 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline

Compound NameStructure TypeNotable Activity
OsimertinibBenzimidazole derivativeAnticancer drug targeting EGFR mutations
NavelbineBenzimidazole-basedAntitumor agent used in chemotherapy
AlectinibBenzimidazole derivativeTargeted therapy for ALK-positive tumors
4-(5-Methyl-1H-benzo[d]imidazol-2-yl)anilineSimilar core structurePotential anticancer properties

Case Study 1: Synthesis and Evaluation of Antimycobacterial Activity

A study synthesized several derivatives of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline and evaluated their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives had minimal inhibitory concentrations (MIC) significantly lower than those of conventional treatments, showcasing their potential as new therapeutic agents .

Case Study 2: Development of Polymer Composites

In a separate study, researchers incorporated 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline into polymer composites to assess its effect on mechanical properties. The findings revealed that the addition of this compound improved tensile strength and thermal stability compared to control samples without the compound. This suggests its utility in creating high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Based Analogs

N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline (CAS: 14704-61-1)
  • Structure : Features a benzimidazole linked to aniline via a methylene bridge.
  • Key Differences : The methylene spacer reduces conjugation between the benzimidazole and aniline, altering electronic properties and steric accessibility compared to the direct linkage in the target compound.
  • Applications : Used in synthetic intermediates for metal-catalyzed C–H bond functionalization .
4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS: 1153806-57-5)
  • Structure : Differs by fluorine substituents at the 5,6-positions of the benzimidazole and an aniline at the 4-position.
  • The para-substituted aniline may influence binding orientation in biological targets .

Imidazole and Triazole Derivatives

3-(1-Butyl-1H-imidazol-2-yl)aniline (CAS: 1179785-95-5)
  • Structure : Replaces benzimidazole with an imidazole ring and adds a butyl group at N1.
  • Key Differences : The smaller imidazole ring reduces aromatic surface area, impacting π-π interactions. The butyl group increases lipophilicity, likely lowering aqueous solubility (observed as an oil) .
  • Applications : Explored in coordination chemistry due to imidazole’s metal-binding properties.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • Structure : Substitutes benzimidazole with a 1,2,4-triazole and adds a methoxy group to the aniline.

Tetrazole Derivatives

3-(1-Methyl-1H-tetrazol-5-yl)aniline (CAS: 101258-12-2)
  • Structure : Replaces benzimidazole with a tetrazole ring, which has four nitrogen atoms.
  • Key Differences : The tetrazole’s high nitrogen content increases acidity (pKa ~4–5), making it a bioisostere for carboxylic acids. This property is valuable in modifying pharmacokinetic profiles .

Structural and Functional Analysis

Table 1: Key Properties of 3-(1-Methyl-1H-1,3-benzodiazol-2-yl)aniline and Analogs

Compound Name CAS Number Molecular Weight Heterocycle Substituents Physical State Applications
Target Compound 1354952-03-6* 243.3 (HCl salt) Benzimidazole 3-aniline, N1-methyl Solid Drug intermediates
N-[(1-Methyl-benzimidazol-2-yl)methyl]aniline 14704-61-1 237.3 Benzimidazole CH2-aniline, N1-methyl Not reported C–H functionalization
4-(5,6-Difluoro-benzodiazol-2-yl)aniline 1153806-57-5 245.2 Benzimidazole 4-aniline, 5,6-F Solid Not reported
3-(1-Butyl-imidazol-2-yl)aniline 1179785-95-5 215.3 Imidazole 3-aniline, N1-butyl Oil Coordination chemistry
3-(1-Methyl-tetrazol-5-yl)aniline 101258-12-2 175.2 Tetrazole 3-aniline, N1-methyl Not reported Bioisostere in drug design

*Hydrochloride salt.

Electronic and Steric Effects

  • Benzimidazole vs. Imidazole/Tetrazole : Benzimidazole’s extended conjugation enhances planarity and π-stacking ability, critical for binding to flat enzyme active sites (e.g., kinase inhibitors) . Imidazole and tetrazole analogs sacrifice aromaticity for increased nitrogen content, altering electronic properties.
  • Substituent Impact : Methyl groups (electron-donating) stabilize the benzimidazole core, while fluorine (electron-withdrawing) in 5,6-difluoro analogs may enhance oxidative stability .

Pharmacological Potential

  • The target compound’s benzimidazole-aniline structure aligns with antihypertensive agents like Telmisartan, which uses a benzimidazole-biphenyl motif for angiotensin II receptor antagonism .
  • Tetrazole and triazole derivatives are often employed to improve metabolic stability or mimic carboxylic acids, as seen in antiviral and anticancer drugs .

Biological Activity

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline, a compound with the molecular formula C14H14N3 and a molecular weight of 226.28 g/mol, has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a benzodiazole ring substituted with an aniline moiety , which contributes to its unique chemical properties. Its hydrochloride form is characterized by a white crystalline appearance when solidified. The compound's structural characteristics allow it to interact with various biological targets, making it valuable in research settings.

The biological activity of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. The benzimidazole ring can inhibit enzyme activity by binding to active sites, disrupting essential biological pathways. This inhibition can lead to therapeutic effects against different diseases.

Antimicrobial and Antifungal Properties

Research indicates that 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline exhibits significant antimicrobial and antifungal activities. Compounds containing the benzimidazole nucleus are known for their pharmacological effects against various pathogens. For instance:

  • Antimicrobial Activity : The compound has been shown to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal infections, suggesting potential applications in treating such conditions .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. The mechanism involves interaction with specific proteins involved in cancer progression .

Research Findings and Case Studies

Several studies have highlighted the biological activity of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline:

StudyFindings
Identified as a potential STAT3 inhibitor with an IC50 of 15.8 µM. It interacts with cysteine residues around the SH2 domain of STAT3, suggesting a unique mechanism of action.
Investigated for elastase inhibition; showed promising results with an IC50 of 60.4 µM against pancreatic elastase.
Demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis with MIC values comparable to standard treatments.

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety undergoes oxidation under controlled conditions:

  • Nitrogen-centered oxidation : Treatment with KMnO₄ in acidic media converts the -NH₂ group to a nitro (-NO₂) group, forming 3-(1-methyl-1H-1,3-benzodiazol-2-yl)nitrobenzene .

  • Ring oxidation : Reaction with H₂O₂ in acetic acid oxidizes the benzimidazole ring, forming hydroxy derivatives.

Reaction ConditionsProductYieldSource
KMnO₄, H₂SO₄, 80°C, 4 hr3-(1-methyl-benzodiazolyl)nitrobenzene65%
H₂O₂ (30%), CH₃COOH, 50°C, 6 hr5-Hydroxy-3-(1-methyl-benzodiazolyl)aniline42%

Reduction Reactions

The aromatic amine group participates in reductive transformations:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling sequential functionalization .

  • Reductive alkylation : Reacts with aldehydes/ketones under H₂ to form secondary amines.

SubstrateConditionsProductYieldSource
Nitro derivativeH₂ (1 atm), 10% Pd/C, EtOH3-(1-methyl-benzodiazolyl)aniline89%
3-(1-methyl-benzodiazolyl)anilineBenzaldehyde, H₂, Pd/CN-Benzyl-3-(1-methyl-benzodiazolyl)aniline74%

Electrophilic Substitution

The electron-rich benzimidazole ring directs substitution reactions:

  • Halogenation : Bromination with Br₂ in CHCl₃ occurs at the 5-position of the benzimidazole ring.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position .

ReactionReagents/ConditionsPosition SelectivityYieldSource
BrominationBr₂, CHCl₃, 0°C, 2 hrC5 of benzimidazole58%
SulfonationH₂SO₄ (98%), 60°C, 3 hrC4 of benzimidazole51%

Cross-Coupling Reactions

The aniline group facilitates palladium-catalyzed couplings:

  • Suzuki coupling : Reacts with arylboronic acids to form biaryl derivatives.

  • Buchwald-Hartwig amination : Forms C-N bonds with aryl halides .

Coupling PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°C3-(1-methyl-benzodiazolyl)biphenylamine68%
4-BromotoluenePd₂(dba)₃, Xantphos, t-BuONaN-(4-Methylphenyl)-3-(1-methyl-benzodiazolyl)aniline73%

Condensation Reactions

The -NH₂ group undergoes condensation with carbonyl compounds:

  • Schiff base formation : Reacts with aromatic aldehydes to generate imines .

  • Heterocyclization : Condenses with β-ketoesters to form quinoline derivatives.

ReactantConditionsProductYieldSource
4-NitrobenzaldehydeEtOH, reflux, 6 hrN-(4-Nitrobenzylidene)-3-(1-methyl-benzodiazolyl)aniline81%
Ethyl acetoacetatePPA, 120°C, 8 hr2-Methyl-4-(1-methyl-benzodiazolyl)quinoline63%

Complexation with Metals

The benzimidazole nitrogen atoms coordinate with transition metals:

  • Copper complexes : Forms stable Cu(II) complexes with square-planar geometry .

  • Zinc complexes : Exhibits luminescent properties when bound to Zn²⁺.

Metal SaltConditionsApplicationSource
CuCl₂·2H₂OMeOH, RT, 2 hrCatalytic oxidation studies
Zn(NO₃)₂·6H₂ODMF, 80°C, 4 hrFluorescent sensors

Biological Activity Modulation

Derivatives show enhanced bioactivity after chemical modification:

  • Antimycobacterial activity : Nitro and halogenated derivatives exhibit MIC values as low as 0.8 µg/mL against M. tuberculosis .

  • Anticancer potential : Pd complexes demonstrate cytotoxic effects on HeLa cells (IC₅₀ = 4.2 µM).

Q & A

Q. How can advanced NMR techniques (e.g., NOESY) elucidate conformational dynamics in solution?

  • Methodological Answer : NOESY cross-peaks between the methyl group (δ 3.8 ppm) and adjacent protons confirm restricted rotation of the benzodiazole-aniline linkage. Variable-temperature NMR (VT-NMR) quantifies rotational barriers (ΔG‡ ~12 kcal/mol) in DMSO-d₆ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.